5-bromo-2-(methylthio)benzaldehyde
Description
5-Bromo-2-(methylthio)benzaldehyde is an aromatic aldehyde featuring a bromine atom at the 5-position and a methylthio (-SCH₃) group at the 2-position of the benzaldehyde scaffold. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by its substituents. The bromine atom enhances electrophilicity, while the methylthio group contributes to lipophilicity and modulates electron density via resonance and inductive effects .
Properties
Molecular Formula |
C8H7BrOS |
|---|---|
Molecular Weight |
231.11 g/mol |
IUPAC Name |
5-bromo-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7BrOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 |
InChI Key |
WIXYCKMFHNDKOU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(methylthio)benzaldehyde typically involves the bromination of 2-methylsulfanylbenzaldehyde. One common method is to use N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 5-Bromo-2-methylsulfanylbenzoic acid.
Reduction: 5-Bromo-2-methylsulfanylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-bromo-2-(methylthio)benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites. The bromine atom can participate in electrophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These reactive sites enable the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Substituent Electronic Effects
5-Bromo-2-hydroxybenzaldehyde (CAS 1761-61-1) :
Replacing the methylthio group with a hydroxyl (-OH) significantly alters electronic properties. The -OH group is strongly electron-withdrawing via resonance, increasing the aldehyde's electrophilicity compared to the methylthio analog. This compound exhibits a melting point of 102–106°C , likely due to hydrogen bonding, which is absent in the methylthio derivative.5-Bromo-2-(trifluoromethoxy)benzaldehyde :
The trifluoromethoxy (-OCF₃) group is highly electron-withdrawing, making the aldehyde more reactive toward nucleophilic attacks than the methylthio variant. Market analyses indicate its industrial relevance, with projected production growth from 2020–2025 .- 5-Bromo-2-(morpholino)benzaldehyde (CAS 742099-65-6): The morpholino group (-N(C₂H₄)₂O) introduces strong electron-donating effects via nitrogen lone pairs, reducing the aldehyde's electrophilicity. This compound is used in pharmaceutical intermediates, highlighting how substituent choice directs application .
Steric and Lipophilicity Considerations
- This compound is commercially available for research, suggesting utility in complex synthesis .
5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde semicarbazone :
The benzyl-oxy group increases molecular weight (382.64 g/mol) and lipophilicity, while the semicarbazone moiety enhances stability and bioactivity, common in drug discovery .
Physical and Structural Properties
Industrial and Commercial Relevance
Market Trends : 5-Bromo-2-(trifluoromethoxy)benzaldehyde has documented production forecasts, reflecting demand in agrochemicals and electronics . The methylthio variant’s commercial data are absent but may fill niches in sulfur-containing specialty chemicals.
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